4-O-Metil carbidopa

Descripción general

Descripción

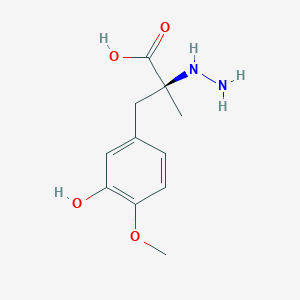

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacocinética en el tratamiento de la enfermedad de Parkinson

4-O-Metil carbidopa se utiliza en el estudio de la farmacocinética en el tratamiento de la enfermedad de Parkinson. A menudo se combina con levodopa para aumentar su biodisponibilidad. Las investigaciones han demostrado que la administración intranasal de levodopa, posiblemente en combinación con this compound, podría ser una vía más eficaz debido a concentraciones séricas más altas y consistentes .

Desarrollo de métodos bioanalíticos

El compuesto está involucrado en el desarrollo de nuevos métodos bioanalíticos. Por ejemplo, un estudio utilizó this compound en un método validado de LC-MS/MS para la determinación simultánea de levodopa, su éster metílico y carbidopa en muestras de plasma humano. Esto ayuda a controlar los niveles de fármacos en los pacientes, optimizar la dosificación y mejorar los resultados del tratamiento .

Sistemas mejorados de administración de fármacos

This compound se puede utilizar para mejorar los sistemas de administración de fármacos. Se está investigando su combinación con levodopa en geles termosensibles para la administración intranasal. Este método podría proporcionar potencialmente una liberación controlada, mejorando la eficacia del fármaco y el cumplimiento del paciente .

Estudios clínicos sobre la eficacia del fármaco

El compuesto se utiliza en estudios clínicos para comparar la eficacia de diferentes formulaciones de medicamentos para la enfermedad de Parkinson. Por ejemplo, comparar las formulaciones de liberación inmediata y liberación prolongada de levodopa/carbidopa para determinar la estrategia de tratamiento más eficaz .

Mecanismo De Acción

Target of Action

4-O-Methyl Carbidopa, also known as EMD84YC5BF, is primarily targeted towards the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of neurotransmitters such as dopamine .

Mode of Action

4-O-Methyl Carbidopa acts as a potent inhibitor of DDC . It prevents the peripheral conversion of levodopa to dopamine, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect . This is significant as levodopa can cross the blood-brain barrier while dopamine cannot .

Biochemical Pathways

The inhibition of DDC by 4-O-Methyl Carbidopa affects the biosynthesis of dopamine, a key neurotransmitter involved in motor control and reward systems . This action can mitigate symptoms of conditions associated with dopamine deficiency, such as Parkinson’s disease . Additionally, 4-O-Methyl Carbidopa has been shown to inhibit T cell activation, suggesting a potential role in modulating immune responses .

Result of Action

The primary result of 4-O-Methyl Carbidopa’s action is the increased availability of levodopa in the brain, leading to enhanced dopamine synthesis . This can alleviate symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency . Additionally, its ability to inhibit T cell activation suggests potential anti-inflammatory effects .

Análisis Bioquímico

Biochemical Properties

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can improve hepatic lipid metabolism via the activation of GPR41 receptors . This activation leads to enhanced lipid catabolism and improved metabolic homeostasis.

Molecular Mechanism

At the molecular level, (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid exerts its effects through specific binding interactions with biomolecules. It has a high affinity for GPR41 receptors, which play a crucial role in lipid metabolism . The binding of this compound to GPR41 receptors stimulates lipid catabolism pathways, leading to improved hepatic steatosis and anti-obesity effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid change over time. The compound is rapidly metabolized and distributed within the body, with peak concentrations observed shortly after administration . Over time, it undergoes degradation, and its long-term effects on cellular function include sustained improvements in metabolic processes and lipid metabolism.

Dosage Effects in Animal Models

The effects of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, it has been shown to improve metabolic conditions without adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in metabolic homeostasis.

Metabolic Pathways

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which converts hydroxycinnamic acids into their reduced forms . This interaction affects metabolic flux and metabolite levels, contributing to its overall metabolic effects.

Transport and Distribution

The transport and distribution of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. It is rapidly absorbed and distributed to various organs, including the liver, kidneys, and heart . This widespread distribution is crucial for its biological activity.

Subcellular Localization

Subcellular localization of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is essential for its function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action .

Propiedades

IUPAC Name |

(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEMNEYYTAHRJU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361017-74-4 | |

| Record name | 4-O-Methyl carbidopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361017744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-METHYL CARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD84YC5BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)